molecular formula C20H18ClN3O4 B11593621 2-[(4Z)-4-(5-chloro-2-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide

2-[(4Z)-4-(5-chloro-2-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide

Cat. No.: B11593621
M. Wt: 399.8 g/mol
InChI Key: KKSMHQIGAMTIEI-WJDWOHSUSA-N
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Description

2-[(4Z)-4-(5-chloro-2-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a benzylidene group, an imidazolidinone ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4Z)-4-(5-chloro-2-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide typically involves multiple steps. One common approach is to start with the preparation of the benzylidene intermediate, followed by the formation of the imidazolidinone ring, and finally the attachment of the phenylacetamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(4Z)-4-(5-chloro-2-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, including temperature, pressure, and time, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4Z)-4-(5-chloro-2-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4Z)-4-(5-chloro-2-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylidene derivatives, imidazolidinones, and phenylacetamides. Examples include:

Uniqueness

What sets 2-[(4Z)-4-(5-chloro-2-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18ClN3O4

Molecular Weight

399.8 g/mol

IUPAC Name

2-[(4Z)-4-[(5-chloro-2-ethoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C20H18ClN3O4/c1-2-28-17-9-8-14(21)10-13(17)11-16-19(26)24(20(27)23-16)12-18(25)22-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,22,25)(H,23,27)/b16-11-

InChI Key

KKSMHQIGAMTIEI-WJDWOHSUSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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